molecular formula C7H8ClNOS B13166140 1-Amino-3-(5-chlorothiophen-3-yl)propan-2-one

1-Amino-3-(5-chlorothiophen-3-yl)propan-2-one

Cat. No.: B13166140
M. Wt: 189.66 g/mol
InChI Key: JSMPBNMIJHYFJU-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Amino-3-(5-chlorothiophen-3-yl)propan-2-one can be synthesized through various synthetic routes. One common method involves the reaction of 5-chlorothiophene-3-carboxaldehyde with nitromethane in the presence of a base to form the corresponding nitroalkene. This intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the desired amino ketone .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

1-Amino-3-(5-chlorothiophen-3-yl)propan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Amino-3-(5-chlorothiophen-3-yl)propan-2-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Amino-3-(5-chlorothiophen-3-yl)propan-2-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-Amino-3-(5-chlorothiophen-2-yl)propan-2-one
  • 1-Amino-3-(5-bromothiophen-3-yl)propan-2-one
  • 1-Amino-3-(5-methylthiophen-3-yl)propan-2-one

Uniqueness

1-Amino-3-(5-chlorothiophen-3-yl)propan-2-one is unique due to the specific substitution pattern on the thiophene ring, which can influence its chemical reactivity and biological activity. The presence of the chlorine atom at the 5-position of the thiophene ring can enhance its electron-withdrawing properties, making it distinct from other similar compounds .

Properties

Molecular Formula

C7H8ClNOS

Molecular Weight

189.66 g/mol

IUPAC Name

1-amino-3-(5-chlorothiophen-3-yl)propan-2-one

InChI

InChI=1S/C7H8ClNOS/c8-7-2-5(4-11-7)1-6(10)3-9/h2,4H,1,3,9H2

InChI Key

JSMPBNMIJHYFJU-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC=C1CC(=O)CN)Cl

Origin of Product

United States

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